molecular formula C6H8N2NaO4 B13900899 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate

6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate

Cat. No.: B13900899
M. Wt: 195.13 g/mol
InChI Key: HUUYAVGFUXSEQV-UHFFFAOYSA-N
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Description

The compound 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile features a pyridine core substituted with a hydroxyl group at position 6, a ketone at position 2, and a nitrile at position 3. Sodium hydride (NaH) is a strong base often used in its synthesis for deprotonation or condensation reactions . Structural analogs often differ in substituents at positions 4, 5, and 6 or incorporate fused rings, leading to varied physicochemical and biological properties.

Properties

Molecular Formula

C6H8N2NaO4

Molecular Weight

195.13 g/mol

InChI

InChI=1S/C6H4N2O2.Na.2H2O/c7-3-4-1-2-5(9)8-6(4)10;;;/h1-2H,(H2,8,9,10);;2*1H2

InChI Key

HUUYAVGFUXSEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1C#N)O.O.O.[Na]

Origin of Product

United States

Preparation Methods

Chemical Structure and Importance

6-Hydroxy-2-oxo-1H-pyridine-3-carbonitrile is a pyridine derivative featuring a hydroxyl group at position 6, a keto group at position 2, and a nitrile group at position 3 on the pyridine ring. This multifunctional heterocyclic compound is valuable as a synthon in medicinal chemistry and organic synthesis due to its reactive sites.

Synthetic Routes

The synthesis of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile typically involves condensation reactions starting from quinolinone derivatives or pyridinecarbonitrile precursors. One documented synthetic route is:

  • Condensation of 4-hydroxyquinolin-2(1H)-one with malononitrile and aldehydes under reflux in ethanol. This one-pot reaction facilitates the formation of the pyridine ring with the desired substituents, yielding the target compound in good yields.

  • The reaction conditions involve refluxing in ethanol, which acts as a solvent and medium for the condensation and cyclization steps.

  • Industrial scale adaptations include the use of continuous flow reactors to optimize reaction efficiency and yield, with purification achieved by crystallization or chromatography techniques.

Parameter Typical Conditions Outcome
Starting Materials 4-hydroxyquinolin-2(1H)-one, malononitrile, aldehydes Formation of pyridinecarbonitrile derivative
Solvent Ethanol Medium for condensation
Reaction Temperature Reflux (~78 °C) Promotes cyclization
Purification Crystallization, chromatography High purity product
Yield Good (typically >70%) Efficient synthesis

This method is supported by literature describing the versatility of pyridinecarbonitrile derivatives in synthetic organic chemistry.

Preparation Methods of Sodium Hydride

Overview

Sodium hydride is a widely used strong base and reducing agent in organic synthesis. Its preparation involves the direct hydrogenation of metallic sodium under controlled conditions.

Industrial Preparation Method

A patented method describes a three-step process involving raw material mixing, melting dispersion, and hydrogenation:

  • Raw Material Mixing: Sodium metal (purity 99.5%) is dispersed in mineral oil (e.g., white oil or kerosene) with surfactants such as oleic acid or stearic acid to prevent aggregation and improve dispersion.

  • Melting Dispersion: The mixture is heated above the melting point of sodium (97.5 °C) to form a uniform suspension.

  • Hydrogenation: Under a hydrogen atmosphere (pressure 0.001–0.02 MPa), the molten sodium reacts with hydrogen gas at temperatures gradually increased from 100 °C to 300 °C. The hydrogen flow rate is controlled between 0.1–0.5 L/min to optimize reaction kinetics.

Step Conditions Notes
Sodium Dispersion 60–150 g/L sodium in mineral oil, surfactant added Ensures uniform sodium dispersion
Melting 100–110 °C for 0.5–1 hour Melts sodium for hydrogenation
Hydrogenation 200–300 °C, 0.001–0.02 MPa H2 pressure, 0.1–0.5 L/min H2 flow Converts sodium to sodium hydride
Yield Up to 85% High purity (>98%) product
Product Form Sodium hydride dispersed in mineral oil or isolated solid Stable for storage and transport
  • After hydrogenation, the product can be cooled under inert atmosphere and filtered to isolate solid sodium hydride powder with particle size ≤20 microns.

  • This method offers advantages of lower cost, simpler equipment requirements, and safer operation compared to older high-pressure methods.

Preparation Methods of Sodium Dihydrate (Sodium Dihydrogen Phosphate Dihydrate)

Chemical Background

Sodium dihydrogen phosphate dihydrate is a crystalline inorganic compound with wide applications in industry and materials science. Its preparation is relevant when discussing dihydrate forms of sodium-containing compounds.

Preparation Routes

  • Neutralization Reaction: Phosphoric acid is neutralized with sodium hydroxide in aqueous solution, producing sodium dihydrogen phosphate and water. The reaction is:

    $$
    \text{H}3\text{PO}4 + \text{NaOH} \rightarrow \text{NaH}2\text{PO}4 + \text{H}_2\text{O}
    $$

  • Crystallization: Controlled cooling and concentration adjustments allow crystallization of the dihydrate form, incorporating two water molecules per formula unit.

  • Industrial Scale: Sodium phosphate salts such as dicalcium phosphate are treated with sodium bisulfate to yield sodium dihydrogen phosphate, which is then crystallized to the dihydrate form. The by-product calcium sulfate is removed.

Step Conditions Outcome
Neutralization Phosphoric acid + sodium hydroxide Formation of sodium dihydrogen phosphate
Crystallization Controlled temperature and concentration Formation of dihydrate crystals
Purification Filtration and drying Pure sodium dihydrogen phosphate dihydrate

This method is standard and well-documented in inorganic synthesis literature.

Summary Table of Preparation Methods

Compound Preparation Method Key Conditions Yield / Purity Notes
6-Hydroxy-2-oxo-1H-pyridine-3-carbonitrile Condensation of 4-hydroxyquinolin-2(1H)-one with malononitrile and aldehydes in ethanol Reflux in ethanol Good yields (>70%) Used in medicinal and organic synthesis
Sodium Hydride Hydrogenation of molten sodium dispersed in mineral oil with surfactants 100–300 °C, 0.001–0.02 MPa H2 pressure Yield up to 85%, purity >98% Mineral oil dispersion facilitates handling
Sodium Dihydrogen Phosphate Dihydrate Neutralization of phosphoric acid with sodium hydroxide, crystallization Aqueous solution, controlled crystallization High purity crystals Industrial scale production

Chemical Reactions Analysis

6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include zinc, acetic acid, and triphenylphosphine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates and products. These intermediates and products can interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
    Replacing the hydroxyl group with chlorine enhances electrophilicity, enabling nucleophilic substitution reactions. This derivative is synthesized via chlorination using phosphoryl chloride (POCl₃) .
  • 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
    Incorporation of a dihydrobenzodioxin moiety expands conjugation, altering UV-Vis absorption profiles and redox behavior .

Fused-Ring and Spiro Derivatives

  • 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides Spiro-fused indole-pyridine hybrids exhibit enhanced rigidity, improving binding specificity in enzyme inhibition studies .
  • Pyrimido[2,1-c]-1,2,4-triazine derivatives Fused triazine-pyrimidine systems show notable cytotoxicity (e.g., IC₅₀ values <10 µM) due to intercalation with DNA .

Sodium Salts and Hydrated Forms

  • Saccharin Sodium Dihydrate
    While structurally distinct, this compound demonstrates how hydration (here, two water molecules) affects solubility and crystallinity, a property relevant to pharmaceutical formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Melting Point (°C) Key Applications Evidence ID
6-Hydroxy-2-oxo-1H-pyridine-3-carbonitrile -OH (C6), -CN (C3), =O (C2) Not reported Intermediate in drug synthesis [2], [11]
6-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile -Cl (C6) 159–162 Electrophilic reagent [9], [17]
4-Phenyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile -Ph (C4), -SMe (C2) 264–267 Anticancer leads [10]
6-(Dihydrobenzodioxin)-2-oxo-4-phenyl-pyridine-3-carbonitrile Fused benzodioxin ring Not reported Material science applications [15]

Biological Activity

The compound 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile; sodium hydride; dihydrate (CAS No. 2243230-95-5) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₈N₂NaO₄
  • Molecular Weight : 195.13 g/mol
  • Purity : 97% .

Synthesis

The synthesis of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions, often utilizing sodium hydride as a base. The details of the synthesis can vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and effects on specific cellular pathways.

Anticancer Activity

Recent studies indicate that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 6-hydroxy-2-oxo-1H-pyridine have shown promising results against prostate (PC-3), breast (MCF-7), and lung (H460) cancer cells, with IC₅₀ values indicating potent activity .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC₅₀ (μM)Reference
6-Hydroxy-2-Oxo-PyridinePC-31.48
Benzo[b]furan DerivativeMCF-70.33
Pyrazolo[1,5-a]pyrimidineH4600.56

The mechanism by which 6-hydroxy-2-oxo-1H-pyridine exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cancer progression, particularly through interactions with vascular endothelial growth factor receptor (VEGFR) and other growth factor receptors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer Cells :
    • Researchers evaluated the effects of 6-hydroxy-2-oxo-1H-pyridine on PC-3 cells, noting a significant reduction in cell viability at low concentrations. The study highlighted its potential as a lead compound for developing new therapies targeting prostate cancer .
  • Antiangiogenic Effects :
    • In another study focusing on antiangiogenic properties, the compound demonstrated inhibitory effects on endothelial cell migration, suggesting its utility in preventing tumor metastasis by disrupting angiogenesis .

Q & A

Q. Example Mechanistic Pathway :

Deprotonation of 6-hydroxy group by NaH → enolate formation.

Nucleophilic attack on electrophilic carbon (e.g., cyanide substitution).

Cyclization to form the pyridine-2-one core.

Advanced: What contradictions exist in the literature regarding fluorescence applications of related pyridine-carbonitrile derivatives?

Answer:
While reports pyridine-carbonitriles as fluorescent probes for nucleolus staining, other studies note pH-dependent quenching or low quantum yields in aqueous media . Contradictions arise from:

  • Structural variations : Electron-withdrawing groups (e.g., -CN) enhance fluorescence, but hydroxyl groups may cause aggregation-induced quenching.
  • Experimental conditions : Live vs. fixed cells (e.g., formaldehyde fixation alters permeability).

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